molecular formula C6HF4I B1611540 1,2,4,5-Tetrafluoro-3-iodobenzene CAS No. 5243-24-3

1,2,4,5-Tetrafluoro-3-iodobenzene

Cat. No.: B1611540
CAS No.: 5243-24-3
M. Wt: 275.97 g/mol
InChI Key: WCDGZBXJPUDDGP-UHFFFAOYSA-N
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Description

Significance of Polyfluorinated Aryl Iodides in Modern Organic Synthesis

Polyfluorinated aryl iodides are a class of organic compounds that have become indispensable in modern organic synthesis. Their utility stems from the unique properties imparted by both the fluorine atoms and the iodine atom attached to the aromatic ring. Fluorine, being the most electronegative element, significantly alters the electronic properties of the aryl ring, often enhancing thermal and chemical stability. The carbon-iodine bond, on the other hand, is relatively weak, making it a reactive site for various transformations.

These compounds are crucial intermediates in the production of a wide array of fluorinated chemicals, including surfactants and fluoropolymers. nih.gov Their importance is also highlighted in the field of materials science, where they are used in the design and synthesis of cocrystals and advanced materials with specific optical properties. The ability of polyfluorinated aryl iodides to form halogen bonds makes them valuable in supramolecular chemistry for constructing complex structures.

In medicinal chemistry, the introduction of fluorine atoms can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, polyfluorinated aryl iodides serve as key building blocks for synthesizing new pharmaceutical candidates.

Strategic Importance of 1,2,4,5-Tetrafluoro-3-iodobenzene as a Precursor and Reagent

This compound is a strategically important molecule that serves as both a precursor and a reagent in a variety of chemical reactions. Its structure, featuring four fluorine atoms and one iodine atom on a benzene (B151609) ring, provides a versatile platform for introducing the tetrafluorophenyl group into other molecules.

As a precursor, it is utilized in the synthesis of more complex fluorinated molecules. For instance, it can undergo cross-coupling reactions where the iodine atom is replaced by other functional groups, leading to the formation of a wide range of derivatives. These derivatives are valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

The reactivity of the carbon-iodine bond allows this compound to act as a potent reagent in reactions such as Sonogashira, Suzuki, and Stille couplings. These reactions are fundamental in organic chemistry for creating carbon-carbon bonds. Furthermore, the presence of the tetrafluorophenyl moiety can be exploited to fine-tune the electronic and physical properties of the resulting products.

Historical Context and Evolution of Research on Fluorinated Iodoarenes

The field of organofluorine chemistry has a rich history, with the first synthesis of an aromatic compound with a fluorinated side chain reported in 1898. nih.gov The development of fluorinated compounds gained significant momentum during World War II, driven by the need for materials with high chemical resistance for the Manhattan Project. nih.gov Initially, the high cost of producing fluoropolymers limited their applications.

Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity. However, the development of new fluorinating agents and synthetic methodologies has revolutionized the field. The introduction of direct fluorination techniques using elemental fluorine, such as "Jet fluorination" and "LaMar fluorination," provided pathways to a wider range of fluorinated compounds. nih.gov

Research on fluorinated iodoarenes, a specific class of organofluorine compounds, has evolved in parallel. The unique reactivity of the carbon-iodine bond in these molecules was recognized as a valuable tool for synthesis. Over the years, chemists have developed numerous methods to leverage this reactivity, leading to the widespread use of fluorinated iodoarenes in various fields of chemical research. The ongoing development of more efficient and selective methods for their synthesis and functionalization continues to expand their importance and applications.

PropertyValue
IUPAC Name This compound
CAS Number 5243-24-3
Molecular Formula C₆HF₄I
Molecular Weight 291.97 g/mol

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGZBXJPUDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501799
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5243-24-3
Record name 1,2,4,5-Tetrafluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-4H-tetrafluorobenzene
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Reactivity and Mechanistic Investigations of 1,2,4,5 Tetrafluoro 3 Iodobenzene

Cross-Coupling Reactions Involving 1,2,4,5-Tetrafluoro-3-iodobenzene

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org In these reactions, this compound typically functions as the electrophilic partner, with the reaction occurring at the carbon-iodine bond. The general reactivity order for aryl halides in these couplings is I > Br > OTf > Cl, making aryl iodides highly effective substrates. wikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a new carbon-carbon single bond. wikipedia.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

For this compound, the Suzuki-Miyaura coupling is expected to proceed by the reaction of the C-I bond with an aryl boronic acid. The electron-withdrawing tetrafluorophenyl ring can influence the reaction rates, but the C-I bond remains the primary site of reactivity.

ComponentExamplePurpose
Aryl Halide Aryl Iodide, Aryl BromideElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst for C-C bond formation
Ligand PPh₃, PCy₃Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Toluene, Dioxane, THF/H₂OReaction medium

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Sonogashira couplings. In all these reactions, the highly reactive carbon-iodine bond is the site of oxidative addition to the palladium catalyst.

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The high trans selectivity is a key feature of this reaction. organic-chemistry.org

The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A major advantage of the Stille reaction is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.org

The Sonogashira reaction is the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes and is noted for its mild reaction conditions. wikipedia.orglibretexts.org

ReactionNucleophilic PartnerProduct TypeKey Features
Heck Reaction AlkeneSubstituted AlkeneHigh trans selectivity; versatile for alkene functionalization. wikipedia.orgorganic-chemistry.org
Stille Reaction OrganostannaneBiaryl, Vinylarene, etc.Stable organotin reagents; broad scope. wikipedia.orgorganic-chemistry.org
Sonogashira Reaction Terminal AlkyneArylalkyneMild conditions; requires a copper(I) co-catalyst. wikipedia.orglibretexts.org

Based on the reviewed literature, there is no evidence to suggest that this compound is employed as a catalyst for the functionalization of aromatic carbon-hydrogen bonds. Such reactions typically utilize transition metal complexes as catalysts, and while this compound can act as a substrate in catalyzed reactions, its role as a catalyst itself has not been reported.

Electrophilic and Nucleophilic Transformations

The electronic properties of the polyhalogenated ring of this compound govern its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be challenging. The four fluorine atoms and the iodine atom are all electron-withdrawing groups (through induction for fluorine and iodine, and deactivating via hyperconjugation for iodine), which significantly deactivate the aromatic ring towards attack by electrophiles. However, electrophilic substitution can still occur at the two available hydrogen positions (C-3 and C-6). For example, the nitration of benzene derivatives typically requires treatment with a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com For a highly deactivated ring like that in this compound, even more forcing conditions would likely be necessary.

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of strong electron-withdrawing groups, such as fluorine atoms, stabilizes this intermediate and facilitates the reaction. libretexts.org

For this compound, there are two potential pathways for SNAr:

Substitution of a fluorine atom: Nucleophilic attack at a carbon bearing a fluorine atom.

Substitution of the iodine atom: Nucleophilic attack at the carbon bearing the iodine atom.

The outcome of the reaction depends on several factors, including the nature of the nucleophile and the relative leaving group ability of fluoride (B91410) versus iodide in this specific electronic context. While iodide is generally a better leaving group than fluoride in many contexts, in SNAr reactions on highly fluorinated rings, the displacement of fluoride is common. The fluorine atoms activate the ring for nucleophilic attack, and their displacement can be kinetically or thermodynamically favored depending on the reaction conditions. For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org

Nucleophile ClassExample NucleophileExpected Reactivity
Nitrogen Nucleophiles Piperidine, AminesExpected to displace a fluorine atom, particularly one para to another fluorine, due to the strong activation of the ring towards nucleophilic attack. rsc.org
Oxygen Nucleophiles Sodium MethoxideLikely to displace a fluorine atom to form a fluoroanisole derivative. organicchemistoncall.com
Sulfur Nucleophiles ThiophenolsExpected to readily displace a fluorine atom, as thiols are generally potent nucleophiles in SNAr reactions. nih.gov

Oxidative Chemistry and Hypervalent Iodine Intermediates

The chemistry of this compound is significantly influenced by the ability of the iodine atom to exist in higher oxidation states, forming hypervalent iodine compounds. These species, particularly those involving iodine(III) and iodine(V), serve as versatile intermediates and reagents in organic synthesis. The electron-withdrawing nature of the tetrafluorinated aryl ring impacts the stability and reactivity of these hypervalent derivatives.

Generation and Reactivity of Aryliodine(III) and Aryliodine(V) Species

The oxidation of this compound is the primary route to access its hypervalent iodine chemistry. The focus of synthetic applications has been almost exclusively on the generation and use of aryliodine(III) species, with reports on the corresponding aryliodine(V) derivatives being scarce for this specific substrate.

Aryliodine(III) Intermediates:

The most common entry into the iodine(III) state is through the oxidation of the parent iodoarene. General methods, widely applied to various iodoarenes, are effective for this transformation. For instance, treatment with oxidants like meta-chloroperoxybenzoic acid (m-CPBA) in acetic acid, or using reagents such as sodium perborate (B1237305) or potassium peroxydisulfate, can yield the corresponding (diacetoxyiodo)arene, (diacetoxy)(2,3,5,6-tetrafluorophenyl)iodine(III). mdpi.comwikipedia.org This stable, isolable crystalline solid serves as a key precursor for other iodine(III) reagents.

From the (diacetoxyiodo)arene, other synthetically useful iodine(III) compounds can be generated through ligand exchange. For example, dissolving it in trifluoroacetic acid allows for the synthesis of the more reactive bis(trifluoroacetoxy)iodoiodine(III) (PIFA derivative). wikipedia.org

A significant area of reactivity for aryliodine(III) intermediates involves their in-situ generation and immediate use in the formation of diaryliodonium salts. These salts are particularly valuable as arylating agents. A robust one-pot method involves the oxidation of this compound with an oxidant like m-CPBA in the presence of another aromatic compound (the "dummy" or auxiliary ligand) and a strong acid, such as p-toluenesulfonic acid (TsOH) or trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.gov

Aryl(auxiliary)iodonium salts are designed for chemoselective aryl transfer. The auxiliary aryl group is typically highly electron-rich, such as mesityl (2,4,6-trimethylphenyl), which ensures it is preferentially retained on the iodine atom during nucleophilic attack, leading to the selective transfer of the more electron-deficient aryl group (in this case, 2,3,5,6-tetrafluorophenyl).

A specific example is the synthesis of (mesityl)(2,3,5,6-tetrafluorophenyl)iodonium salts, which have been prepared and utilized as precursors for radiolabeling. nih.gov These salts are generally stable solids and serve as powerful electrophilic sources of the 2,3,5,6-tetrafluorophenyl group. Their reactivity is exemplified in reactions like copper-catalyzed fluorination, where they efficiently transfer the fluorinated aryl moiety to a fluoride source. nih.gov

Aryliodine(V) Species:

While iodine(V) reagents like the Dess-Martin periodinane are prominent in organic synthesis, the generation of a stable, discrete (2,3,5,6-tetrafluorophenyl)iodine(V) species is not a common strategy. The chemistry of hypervalent iodine derivatives of this compound is overwhelmingly dominated by the more accessible and synthetically versatile iodine(III) oxidation state.

Ligand Exchange Reactions and Their Synthetic Utility

Ligand exchange is a fundamental reaction pathway for hypervalent iodine(III) compounds, underpinning much of their synthetic application. nih.gov For diaryliodonium salts derived from this compound, this process involves the displacement of the salt's counter-ion (e.g., triflate, tetrafluoroborate) by a nucleophile, followed by reductive elimination of the iodonium (B1229267) species to form a new bond and release the iodo-auxiliary as a byproduct.

The synthetic utility of this sequence is significant, providing a metal-free or metal-catalyzed pathway for arylation reactions. The (mesityl)(2,3,5,6-tetrafluorophenyl)iodonium salts are prime examples of reagents designed for this purpose.

A key application is in the field of positron emission tomography (PET), where the introduction of a fluorine-18 (B77423) ([¹⁸F]) atom into complex molecules is required. Copper-catalyzed radiofluorination of a (mesityl)(2,3,5,6-tetrafluorophenyl)iodonium salt with [¹⁸F]KF has been demonstrated as a practical and highly regioselective method to produce 1,2,4,5-tetrafluoro-3-[¹⁸F]fluorobenzene. nih.gov

The reaction proceeds under mild conditions and shows high selectivity. The mesityl group acts as a non-transferable "dummy" ligand, ensuring that the nucleophilic [¹⁸F]fluoride attacks the iodine center in a manner that leads to the reductive elimination of the desired [¹⁸F]-labeled tetrafluorobenzene and mesityl iodide. The efficiency of this process highlights the synthetic utility of the ligand exchange reactivity of these hypervalent iodine species.

Table 1. Copper-Catalyzed [¹⁸F]Fluorination of (Mesityl)(aryl)iodonium Salts nih.gov
EntryAryl Group in (Mesityl)(Aryl)I⁺ Salt[¹⁸F]Aryl Fluoride ProductRadiochemical Conversion (%)a
14-Methoxyphenyl4-[¹⁸F]Fluoroanisole79 ± 8
22-Methoxyphenyl2-[¹⁸F]Fluoroanisole30 ± 4
34-Biphenyl4-[¹⁸F]Fluorobiphenyl85 ± 5
42,3,5,6-Tetrafluorophenyl1,2,4,5-Tetrafluoro-3-[¹⁸F]fluorobenzene70 ± 5
54-(Methoxycarbonyl)phenylMethyl 4-[¹⁸F]fluorobenzoate80 ± 6
a18-crown-6 (B118740)

The data in Table 1 demonstrates that the electron-deficient 2,3,5,6-tetrafluorophenyl group is transferred with high efficiency (Entry 4), comparable to other electron-deficient (Entry 5) and even some electron-rich systems (Entry 1). This showcases the robustness of the ligand exchange strategy and the value of (mesityl)(2,3,5,6-tetrafluorophenyl)iodonium salts as effective arylation reagents in demanding synthetic applications like radiofluorination. nih.gov

Applications of 1,2,4,5 Tetrafluoro 3 Iodobenzene in Advanced Materials and Medicinal Chemistry

Building Blocks for Polyfluorinated Aromatic Systems

The rigid, electron-deficient core of 1,2,4,5-tetrafluoro-3-iodobenzene makes it an ideal starting material for the construction of larger, polyfluorinated aromatic systems. These extended π-systems are of significant interest for their potential use in high-performance materials.

Polyfluorinated biphenyls and terphenyls are key structural motifs in many advanced materials. The carbon-iodine bond in this compound is susceptible to various palladium- and copper-catalyzed cross-coupling reactions, enabling the straightforward synthesis of these larger aromatic structures.

Commonly employed cross-coupling reactions for the synthesis of polyfluorinated biphenyls and terphenyls using this compound as a precursor include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgnih.gov

Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound. wikipedia.orglibretexts.org The Stille reaction is known for its high yields and compatibility with various functional groups, although the toxicity of organotin reagents is a consideration. wikipedia.orglibretexts.orgmsu.edu

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed self-coupling of an aryl halide to form a symmetric biphenyl. organic-chemistry.org While requiring higher temperatures, it provides a direct route to symmetrical polyfluorinated biphenyls from this compound. organic-chemistry.orgresearchgate.net

These reactions can be performed in a stepwise manner to build up terphenyl and larger oligophenyl structures. For instance, a Suzuki coupling of this compound with a phenylboronic acid would yield a tetrafluorobiphenyl, which could then undergo a second coupling reaction at a different position if appropriately functionalized.

Table 1: Representative Cross-Coupling Reactions for the Synthesis of Polyfluorinated Aromatics

Coupling ReactionReactantsCatalystKey Features
Suzuki-Miyaura CouplingAryl iodide, Organoboron compoundPalladium complexMild conditions, high functional group tolerance
Stille CouplingAryl iodide, Organotin compoundPalladium complexHigh yields, broad scope
Ullmann ReactionAryl iodideCopperSynthesis of symmetric biphenyls

The unique properties of polyfluorinated aromatic compounds, such as their thermal and oxidative stability, and their tendency to form ordered structures, make them attractive components for liquid crystalline materials and organic semiconductors. The incorporation of the 1,2,4,5-tetrafluorophenyl moiety can influence the electronic properties and packing of the molecules, which are critical for the performance of these materials.

While direct synthesis of liquid crystals and organic semiconductors from this compound is not extensively documented in the provided search results, the polyfluorinated biphenyls and terphenyls derived from it are known to be core structures in such materials. For example, fluorinated biphenyls are known to be used as components in liquid crystal mixtures for display applications. The introduction of fluorine atoms can modify the dielectric anisotropy and viscosity of the liquid crystal material.

In the field of organic semiconductors, the electron-withdrawing nature of the fluorine atoms in the tetrafluorophenyl ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecules. This tuning of the electronic energy levels is crucial for improving charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Role in Medicinal Chemistry and Radiopharmaceutical Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable precursor for the synthesis of fluorinated molecules with potential therapeutic or diagnostic applications.

Fluorinated amino acids are important building blocks for the synthesis of peptides and proteins with enhanced properties. rsc.orgpsu.edu The incorporation of fluorinated amino acids can stabilize secondary structures, improve resistance to enzymatic degradation, and provide a sensitive probe for NMR studies. nih.gov

This compound can serve as a key intermediate in the synthesis of tetrafluorinated phenylalanine analogs. Through cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, an amino acid side chain can be attached to the tetrafluorophenyl ring. For example, coupling with a suitable protected alanine (B10760859) derivative could lead to the synthesis of a tetrafluorophenylalanine. These fluorinated amino acids can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. nih.govbeilstein-journals.orgdntb.gov.ua

Table 2: Strategies for the Synthesis of Fluorinated Amino Acids and Peptides

Synthetic StrategyDescription
From Fluorinated Building BlocksUtilizes pre-fluorinated starting materials, such as this compound, to construct the desired amino acid. rsc.org
Direct FluorinationIntroduction of fluorine atoms at a late stage in the synthesis of the amino acid or peptide.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of efficient methods for the radiosynthesis of ¹⁸F-labeled compounds is crucial for advancing this technology.

This compound is a potential precursor for the synthesis of ¹⁸F-labeled aryl fluorides. The iodine atom can be replaced with ¹⁸F through nucleophilic aromatic substitution. One promising approach involves the conversion of the aryl iodide to a diaryliodonium salt. These salts are highly reactive precursors for radiofluorination, allowing for the efficient incorporation of [¹⁸F]fluoride under mild conditions. nih.gov

Another potential route is through the use of hypervalent iodine chemistry. The iodine atom in this compound can be oxidized to a hypervalent iodine(III) species, which can then undergo reaction with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled tetrafluoroarene. mdpi.com This method offers a direct way to introduce the radiolabel.

Isosteres are molecules or groups of atoms that have similar shapes and sizes, and often similar biological activities. The concept of isosterism is widely used in drug design to modify the properties of a lead compound. Fluorinated groups can act as isosteres for hydrogen atoms or methyl groups, but with significantly different electronic properties.

This compound can be used as a building block in the design of chiral fluorinated isosteres. The tetrafluorophenyl group itself can be considered an isostere for a phenyl or other aromatic group, but with a different electronic profile due to the strongly electron-withdrawing fluorine atoms. By incorporating this unit into a larger molecule and introducing a chiral center, novel chiral isosteres can be created. The iodine atom provides a convenient point for further functionalization to build the desired molecular architecture. The use of iodine(I)/iodine(III) catalysis can be a powerful tool in the stereoselective synthesis of such chiral molecules. nih.gov

Diverse Synthetic Utility as a Reagent and Catalyst

This compound is a versatile building block in synthetic chemistry, primarily valued for its ability to introduce the highly fluorinated tetrafluorophenyl moiety into a wide range of molecular architectures. Its reactivity is dominated by the carbon-iodine bond, which readily participates in various metal-catalyzed cross-coupling reactions. This reactivity is central to its application in the synthesis of complex molecules for advanced materials and medicinal chemistry.

Functionalization of Aromatic Carbon-Hydrogen Bonds

While not typically used to directly functionalize the C-H bonds of other aromatic compounds in the manner of a C-H activation reagent, this compound serves as a crucial precursor for modifying the electronic environment of C-H bonds in newly formed molecules. By introducing the 2,3,5,6-tetrafluorophenyl group via cross-coupling reactions, the properties of the adjacent C-H bonds on the coupling partner are significantly altered. The strong electron-withdrawing nature of the four fluorine atoms enhances the acidity and modifies the reactivity of neighboring C-H bonds in the final product, a critical consideration in the design of bioactive molecules and functional materials.

This compound is primarily used in reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom. The most common of these transformations are palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions. wikipedia.orgwikipedia.orglibretexts.org In these processes, the C-I bond of this compound undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle that culminates in the formation of a new bond between the tetrafluorophenyl ring and the coupling partner. libretexts.orgcore.ac.uk

Catalytic Applications in Organofluorine Chemistry

This compound is a key reagent in catalyzed reactions rather than a catalyst itself. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organofluorine chemistry. cymitquimica.com These reactions enable the precise construction of complex fluorinated molecules that are often inaccessible through other synthetic routes.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form arylalkynes. libretexts.org Using this compound as the aryl halide allows for the synthesis of (tetrafluorophenyl)alkynes, which are precursors to various advanced materials, including conjugated polymers and liquid crystals. libretexts.orgrsc.org The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. mdpi.com The coupling of this compound with various aryl or vinyl boronic acids is a powerful strategy for synthesizing polyfluorinated biaryls and related structures. researchgate.netnih.gov These products are of significant interest in materials science and for creating pharmaceutical intermediates. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org This method can be used to couple this compound with a diverse range of organostannanes, providing another reliable route to complex fluorinated molecules under relatively mild conditions. libretexts.orgharvard.edu

The general conditions for these palladium-catalyzed reactions are summarized in the table below.

Reaction Type Catalyst System Base Solvent Typical Temperature
Sonogashira Coupling Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIAmine (e.g., Et₃N, piperidine)THF, DMF, TolueneRoom Temp. to 80 °C
Suzuki Coupling Pd(PPh₃)₄ or Pd(OAc)₂ / LigandCarbonate (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane, Water80 °C to 110 °C
Stille Coupling Pd(PPh₃)₄ or Pd₂(dba)₃None (or additives like CuI)THF, DMF, Toluene50 °C to 100 °C

This table represents typical conditions and specific parameters can vary based on the substrates used. wikipedia.orgwikipedia.orgrsc.orgorganic-chemistry.orgmdpi.comresearchgate.netharvard.edu

Polyfluorinated Alkanes Synthesis

The direct synthesis of polyfluorinated alkanes starting from this compound is not a commonly reported application. This reagent's primary role is as an arylating agent to introduce a C₆F₄H aromatic ring, rather than serving as a precursor for saturated aliphatic chains.

However, the tetrafluorophenyl group introduced by this reagent is a key component in the synthesis of complex polyfluorinated molecules, including those with applications as organic liquid crystals. beilstein-journals.orgnih.govresearchgate.net For instance, fluorinated biaryl structures, synthesized via Suzuki or Ullmann coupling reactions using polyfluoroiodoarenes, serve as the rigid core for many liquid crystal molecules. organic-chemistry.orgmdpi.com While these final products are not alkanes, the synthetic strategies highlight the importance of this compound in constructing molecules with a high degree of fluorination, which is crucial for tuning the dielectric anisotropy and viscosity of the materials. beilstein-journals.orgbeilstein-journals.org The synthesis of these advanced materials often involves multi-step sequences where a cross-coupling reaction is a key bond-forming step. nih.gov

Intermolecular Interactions and Supramolecular Assemblies of 1,2,4,5 Tetrafluoro 3 Iodobenzene

Halogen Bonding Phenomena

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govnih.gov In the case of 1,2,4,5-tetrafluoro-3-iodobenzene, the iodine atom is the primary halogen bond donor. The strength of this donation is amplified by the presence of the electron-withdrawing fluorine atoms. oup.com This enhanced halogen bonding capability makes perfluorinated iodobenzenes, including this compound, ideal building blocks for constructing complex supramolecular assemblies. nih.govoup.com

The iodine atom in this compound and its isomers can interact with a variety of Lewis bases, leading to well-defined bonding patterns.

Nitrogen-Iodine (N···I) Bonds: These are among the most common and well-studied halogen bonds involving iodofluorobenzenes. The interaction occurs between the electrophilic region on the iodine atom and the lone pair of electrons on a nitrogen atom, often from a pyridine (B92270) or pyrazine (B50134) ring. researchgate.net These bonds are strong and highly directional, with the C−I···N angle typically being close to 180°. nih.gov For instance, in a co-crystal of 1,2,4,5-tetrafluoro-3,6-diiodobenzene (a closely related compound) and 2,3-bis(pyridin-2-yl)pyrazine, a primary N···I halogen bond forms with a contact distance of 2.959 (4) Å. researchgate.net The strength of these interactions can be substantial, often competing with and sometimes supplanting hydrogen bonds in directing crystal packing. mdpi.com

Oxygen-Iodine (O···I) Bonds: Oxygen atoms from carbonyl groups, ethers, or N-oxides can also act as potent halogen bond acceptors. researchgate.netnih.gov Heteroaromatic N-oxides are particularly effective electron donors towards perfluorinated iodides. oup.com In a co-crystal containing 2,3,5,6-tetrafluoro-1,4-diiodobenzene (TFDIB), an O···I contact was observed with a distance of 2.929(3) Å. nih.gov While crystallographic evidence for O···I bonds can be rarer than for N···I bonds, they are a critical interaction in designing multicomponent systems. acs.org

Carbon-Hydrogen-Fluorine (C–H···F) Bonds: The role of organic fluorine as a hydrogen-bond acceptor, while sometimes considered weak, is an accepted interaction that contributes to the stability of crystal structures. nih.gov These interactions involve a hydrogen atom bonded to a carbon and a fluorine atom of the tetrafluorinated ring. In the crystal packing of related fluorinated compounds, molecules are often stabilized by a combination of C–H···F interactions alongside stronger halogen bonds. researchgate.netnih.gov

Carbon-Hydrogen-Pi (C–H···π) and Halogen-Pi (I···π) Bonds: The electron-deficient π-system of the fluorinated ring and the electrophilic iodine can interact with electron-rich systems. C-I···π halogen bonds have been identified as the main drivers for phosphorescence in co-crystals of 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) with certain N-heterocycles. oup.com These interactions, where the iodine atom approaches the face of a π-system (like another aromatic ring or an alkyne), are crucial for the assembly of specific architectures. nih.govoup.comnih.gov The interaction energy for a C₆H₅–I⋯C₆H₆ system has been calculated at approximately -12.4 kJ mol⁻¹. nih.gov

Table 1: Examples of Intermolecular Interaction Geometries in Co-crystals of Tetrafluoroiodobenzenes
Interaction TypeDonorAcceptorDistance (Å)Angle (°)Reference CompoundCitation
N···IC-IPyrazine-N2.959 (4)-1,2,4,5-Tetrafluoro-3,6-diiodobenzene researchgate.net
N···IC-IPiperazine-N2.820 (3)178.0 (1)1,3,5-Trifluoro-2,4,6-triiodobenzene nih.gov
O···IC-IKeto-O2.929 (3)-2,3,5,6-Tetrafluoro-1,4-diiodobenzene nih.gov
I···πC-IPyrazole π-system3.216-2,3,5,6-Tetrafluoro-1,4-diiodobenzene nih.gov
I···π(alkyne)C-IAlkyne--1,2,3,5-Tetrafluoro-4,6-diiodobenzene nih.gov

The ability of a halogen atom to participate in halogen bonding is explained by the concept of the "sigma-hole". acs.org This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the covalent bond to the rest of the molecule (e.g., along the C-I axis). acs.orgresearchgate.net

The presence of electron-withdrawing substituents on the molecule enhances the magnitude of this positive sigma-hole. oup.comresearchgate.net In this compound, the four highly electronegative fluorine atoms pull electron density away from the benzene (B151609) ring and, consequently, from the iodine atom. oup.com This effect makes the sigma-hole on the iodine atom more positive and thus a stronger Lewis acid, increasing its tendency to interact attractively with nucleophiles. oup.comresearchgate.net The strength of halogen bonding generally increases in the order Cl < Br < I, and this strength is further amplified by fluorination. oup.com Therefore, perfluorinated iodobenzenes are considered exceptional halogen-bond donors for building robust supramolecular structures. nih.govmdpi.com While fluorine itself typically does not have a positive sigma-hole due to its high electronegativity, its presence in a molecule significantly strengthens the sigma-holes of other nearby halogen atoms. researchgate.net

The reliability and directionality of halogen bonds make them powerful tools in crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. nih.govnih.gov Halogen bonds serve as "supramolecular synthons"—robust and predictable recognition motifs that can be used to assemble molecules into specific arrangements. nih.gov

Perfluorinated iodobenzenes are frequently used as halogen-bond donors due to their predictable co-crystallization with a variety of electron donors. nih.gov By choosing appropriate halogen bond acceptors, chemists can construct specific multi-component architectures, such as discrete dimers and trimers or extended one-, two-, or three-dimensional networks. oup.comnih.gov The competition and synergy between different non-covalent interactions, such as halogen bonds, hydrogen bonds, and π–π stacking, dictate the final supramolecular structure. mdpi.comnih.gov For example, in the co-crystallization of 1,4-diiodotetrafluorobenzene (1,4-DITFB) with various dipyridyl isomers, different halogen-bonded architectures are produced based on the geometry of the acceptor molecule. nih.gov The C–I···N halogen bond is a particularly reliable synthon for directing these assemblies. researchgate.net

Co-Crystallization and Self-Assembly Processes

The strong halogen-bonding capabilities of this compound and its isomers drive their self-assembly and co-crystallization with other molecules to form highly ordered solid-state materials.

Co-crystals are crystalline solids that contain two or more different molecular components in a stoichiometric ratio. Halogen bonding is a primary driving force for the formation of co-crystals involving polyfluoroiodobenzenes. researchgate.net These compounds readily form co-crystals with a wide range of Lewis basic partners, particularly aromatic and aliphatic nitrogen-containing heterocycles. oup.comnih.gov

For example, 1,4-diiodotetrafluorobenzene (1,4-DITFB) has been co-crystallized with numerous phenanthroline derivatives, forming discrete multi-component assemblies. nih.gov Similarly, a 1:1 co-crystal was isolated from the reaction of 1,2,4,5-tetrafluoro-3,6-diiodobenzene and 2,3-bis(pyridin-2-yl)pyrazine. researchgate.net The stoichiometry of the resulting co-crystal can sometimes be unexpected. The treatment of 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine with an excess of 1,2,3,5-tetrafluoro-4,6-diiodobenzene resulted in a 1:2 co-crystal, where one diiodobenzene molecule was involved in halogen bonding to form chains, and the second was included as a "guest" in channels within the crystal lattice. nih.gov This demonstrates the versatility of these interactions in creating complex, multi-component solids.

Table 2: Examples of Multi-Component Co-crystals with Diiodotetrafluorobenzenes
Halogen Bond DonorHalogen Bond AcceptorStoichiometry (Donor:Acceptor)Resulting StructureCitation
1,4-Diiodotetrafluorobenzene1,10-Phenanthroline-Multi-molecule finite chain nih.gov
1,2,4,5-Tetrafluoro-3,6-diiodobenzene2,3-Bis(pyridin-2-yl)pyrazine1:1Discrete co-crystal researchgate.net
1,2,3,5-Tetrafluoro-4,6-diiodobenzene5-{[4-(Dimethylamino)phenyl]ethynyl}pyrimidine2:1Chains with included guest molecules nih.gov
1,4-DiiodotetrafluorobenzeneHexamethylenetetramine (HMTA)1:11D zigzag chains oup.com
1,4-Diiodotetrafluorobenzene1,4-Diazabicyclo[2.2.2]octane (DABCO)1:11D linear chains oup.com

Through the strategic use of halogen bonding synthons, this compound and related molecules can be directed to self-assemble into extended supramolecular architectures. The geometry of the halogen bond donor and acceptor molecules dictates the dimensionality and topology of the final network.

Ditopic (two-point) halogen bond donors like diiodotetrafluorobenzenes can link with ditopic acceptors to form one-dimensional (1D) chains. For example, co-crystallization of 1,4-DITFB with aliphatic nitrogen heterocycles like 1,4-diazabicyclo[2.2.2]octane (DABCO) and hexamethylenetetramine (HMTA) leads to the formation of linear and zigzag 1D chains, respectively, directed by C–I···N halogen bonds. oup.com Similarly, C-I···N halogen bonds between 1,2,3,5-tetrafluoro-4,6-diiodobenzene and a pyrimidine (B1678525) derivative generate zigzag chains. nih.gov By employing multitopic donors and acceptors, more complex two-dimensional (2D) sheets and three-dimensional (3D) networks can be constructed, showcasing the power of halogen bonding for the rational design of functional materials. oup.comnih.govriken.jp

Role in Molecular Recognition and Biological Interactions

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing fluorine atoms and the polarizable iodine atom, make it a molecule of significant interest in the fields of molecular recognition and biological interactions. Its ability to form specific and directional non-covalent interactions, particularly halogen bonds, underpins its potential applications in these areas.

Halogen Bonding in Rational Drug Design

Halogen bonding has emerged as a powerful tool in rational drug design, offering a specific and tunable interaction to enhance ligand-protein binding affinity and selectivity. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-system. princeton.edu The strength of this interaction is influenced by the polarizability of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule. princeton.edu

The compound this compound is a prime candidate for forming strong halogen bonds. The four fluorine atoms on the benzene ring are potent electron-withdrawing groups, which significantly increases the positive electrostatic potential of the σ-hole on the iodine atom. This enhancement makes the iodine atom in this compound a strong halogen bond donor. In the context of drug design, this enhanced halogen bonding capability can be exploited to achieve tight and specific binding to target biomolecules. For instance, the iodine atom can interact with carbonyl oxygen atoms of the peptide backbone or with nitrogen atoms in the side chains of amino acids like histidine.

While specific studies detailing the use of this compound in drug development are not extensively documented in publicly available research, the principles of halogen bonding strongly support its potential. The directional nature of the C-I···N or C-I···O halogen bond can provide high specificity in ligand binding, a crucial factor in reducing off-target effects of a drug. The table below summarizes the key aspects of halogen bonding relevant to drug design.

Table 1: Key Features of Halogen Bonding in Rational Drug Design

Feature Description Relevance to this compound
σ-Hole An electrophilic region on the halogen atom opposite to the covalent bond. The electron-withdrawing fluorine atoms enhance the positive potential of the σ-hole on the iodine atom.
Directionality Halogen bonds are highly directional, with the R-X···Y angle being close to 180°. This provides high geometric specificity for ligand-receptor interactions.
Tunability The strength of the halogen bond can be modulated by changing the halogen or the substituents on the aromatic ring. The tetrafluoro substitution significantly strengthens the halogen bond donating capacity of the iodine.
Hydrophobicity Halogenated compounds are often more lipophilic. This can improve membrane permeability, an important pharmacokinetic property.

Ion Transport Mechanisms Mediated by Fluoroiodobenzene Motifs

The transport of ions across biological membranes is a fundamental process, and the development of synthetic molecules that can facilitate this transport has significant therapeutic potential for treating channelopathies, diseases caused by malfunctioning ion channels. Halogen bonding has been identified as a key interaction for the design of anion transporters, or anionophores.

Research has demonstrated that other iodinated organic molecules can function as effective anion transporters. For example, iodo-triazole systems have been shown to mediate anion transport across lipid bilayers with high efficiency and selectivity. escholarship.org These systems operate through halogen bonding to the anion. Synthetic anion foldamers that utilize halogen bonding to create a binding pocket for anions are also being explored as a new class of ion transporters. umt.edu

While direct experimental studies on the ion transport properties of this compound are not yet prevalent in the scientific literature, the established principles of halogen-bond-mediated anion transport suggest its potential in this area. The combination of a strong anion binding site (the iodinated and fluorinated benzene ring) with a lipophilic exterior makes molecules with fluoroiodobenzene motifs attractive targets for the future design of synthetic ion channels.

Table 2: Factors Influencing Halogen-Bond Mediated Anion Transport

Factor Description Potential Role of Fluoroiodobenzene Motifs
Anion Binding The ability of the transporter to form a complex with the target anion. The enhanced σ-hole on the iodine of a fluoroiodobenzene can lead to strong anion binding.
Lipophilicity The ability of the transporter-anion complex to partition into and diffuse across the lipid membrane. The fluorinated aromatic structure contributes to the overall lipophilicity.
Selectivity The preference of the transporter for a specific anion over others. The defined geometry of the halogen bond can contribute to anion selectivity.
Transport Mechanism The mode of transport, such as carrier-mediated or channel formation. The supramolecular assembly of fluoroiodobenzene units could potentially form transmembrane channels.

Computational and Spectroscopic Characterization of 1,2,4,5 Tetrafluoro 3 Iodobenzene

Quantum Chemical Calculations and Theoretical Studies

Theoretical and computational chemistry provides profound insights into the electronic structure, reactivity, and intermolecular interactions of 1,2,4,5-tetrafluoro-3-iodobenzene. These methods are crucial for understanding the properties that govern its behavior in various chemical environments.

Density Functional Theory (DFT) and Ab Initio Investigations

Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the molecular properties of this compound. These computational methods are frequently employed to investigate the molecule's geometry, electronic structure, and its capacity to act as a halogen-bond donor. The presence of four electron-withdrawing fluorine atoms significantly influences the electron distribution on the aromatic ring and, consequently, on the carbon-iodine bond.

DFT studies, such as those using the ωB97X-D functional, have been instrumental in calculating interaction energies and understanding the structural compatibility of the this compound motif in complex systems like synthetic ion channels. rsc.org Similarly, ab initio methods like Møller-Plesset perturbation theory (MP2) are used to analyze the influence of aromatic substitution on halogen bonding. thermofisher.com These calculations help elucidate how the electronic nature of the substituents modulates the strength and directionality of non-covalent interactions. For instance, fluorination is known to enhance the halogen-bonding ability of iodobenzenes, a phenomenon that is well-quantified by these theoretical approaches. thermofisher.com

Analysis of Electrostatic Potential and Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on a molecule's surface, highlighting regions of positive and negative potential. For this compound, MEP calculations consistently show a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the iodine atom along the axis of the C-I bond. nih.gov The strong electron-withdrawing nature of the four fluorine atoms enhances the magnitude of this σ-hole, making the iodine atom a potent Lewis acid site and a strong halogen-bond donor. thermofisher.comnih.gov

Molecular Orbital Analysis and Interaction Energy Calculations

Molecular Orbital (MO) theory and related analyses, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic interactions at play. NBO analysis can reveal donor-acceptor interactions between occupied orbitals (Lewis-type) and unoccupied orbitals (non-Lewis-type), which are crucial for understanding phenomena like charge transfer in halogen bonding. semanticscholar.orgscirp.org For halogen-bonded complexes involving iodo-perfluorocarbons, the interaction often involves the donation of electron density from a Lewis base (e.g., a nitrogen or oxygen lone pair) into the σ* antibonding orbital of the C-I bond.

Interaction energy calculations, performed using methods like DFT and MP2, quantify the strength of these non-covalent bonds. rsc.orgthermofisher.com For example, the interaction energy between an 18-crown-6 (B118740) ether and K+ ions was found to be 4.7 times more efficient than the chloride transport mediated by the this compound group within an identical structural framework, demonstrating how these calculations can provide quantitative comparisons of interaction strengths. rsc.org These computational approaches are essential for rationalizing the formation and stability of supramolecular assemblies guided by interactions with the this compound unit.

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound, both in isolation and within larger molecular assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a fundamental technique for characterizing the structure of this compound. The molecule's simple, symmetric structure gives rise to distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra, though the extensive spin-spin coupling between the nuclei can lead to complex splitting patterns.

¹H NMR: The spectrum is expected to show a single signal for the lone aromatic proton. This signal's multiplicity will be a complex multiplet due to coupling with the four neighboring fluorine atoms across multiple bonds.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds due to the large chemical shift range of the ¹⁹F nucleus. wikipedia.org For this compound, the fluorine atoms are chemically equivalent due to symmetry, but they are magnetically non-equivalent. This results in complex spectra where long-range ¹⁹F-¹⁹F coupling constants are observed. wikipedia.org The chemical shifts are sensitive to the electronic environment and can be influenced by intermolecular interactions, such as halogen bonding. rsc.org

¹³C NMR: The ¹³C spectrum will show signals for the carbon atoms of the benzene (B151609) ring. These signals are often split into multiplets due to one-bond (¹J_CF) and longer-range (ⁿJ_CF) carbon-fluorine couplings, which can sometimes complicate spectral interpretation or lead to low-intensity signals. rsc.orgresearchgate.netresearchgate.netorganicchemistrydata.org The carbon atom attached to the iodine (C-I) will have a characteristic chemical shift, typically at lower field compared to the other carbons.

Interactive Data Table: Representative NMR Data for Halogenated Benzenes

This table provides an example of typical chemical shifts and coupling constants for related compounds, illustrating the principles discussed.

NucleusCompound ExampleChemical Shift (ppm)Coupling Constants (J) in Hz
¹H 1-Fluoro-3-iodobenzene6.88 - 7.45J_HF ≈ 5.8 - 8.4
¹³C 1-Fluoro-3-iodobenzene94.6 (C-I), 116.8 (d, J=23.2), 125.7 (d, J=3.2), 130.6 (d, J=8.8), 140.0 (d, J=2.9), 162.2 (d, J=248.5)¹J_CF is large (~250 Hz)
¹⁹F 1,2,4,5-Tetrafluorobenzene (B1209435)-139J_FF can be complex

Note: Data is illustrative for related compounds. Specific values for this compound may vary. Data sourced from publicly available spectral databases and literature. chemicalbook.comnih.gov

X-ray Crystallography and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For this compound, crystallographic studies are predominantly available for its co-crystals with various halogen-bond acceptors. nih.govrsc.org These studies are crucial as they reveal the molecule's preferred mode of interaction, which is overwhelmingly as a linear halogen-bond donor via its iodine atom. In these co-crystals, the I···A (where A is a Lewis basic atom like N or O) distance is consistently shorter than the sum of the van der Waals radii, and the C-I···A angle is typically close to 180°, confirming the formation of a strong and directional halogen bond. nih.gov

Interactive Data Table: Representative Crystallographic Data for a 1,2,4,5-Tetrafluoro-3,6-diiodobenzene Co-crystal

This table presents typical data obtained from a crystallographic study of a related di-iodo compound, illustrating the type of information gathered.

ParameterValue
Compound 2-(allylthio)pyridine · 1,2,4,5-tetrafluoro-3,6-diiodobenzene
Crystal System Monoclinic
Space Group P2₁/c
Key Interaction N···I Halogen Bond
N···I Distance (Å) 2.8628 (12)
C-I···N Angle (°) 173.90 (4)
Hirshfeld Contact (%) H···H (32.1%), C···H (20.0%), F···H (16.8%)

Note: Data from a co-crystal of the related 1,2,4,5-tetrafluoro-3,6-diiodobenzene. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Analyses in Research Contexts

Chromatographic and mass spectrometric techniques are fundamental to the purification, identification, and quantification of this compound in research settings, such as in monitoring reaction progress or assessing sample purity. Gas chromatography (GC) and liquid chromatography (LC) are used for separation, while mass spectrometry (MS) provides structural information and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its volatility, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The choice of column is critical for achieving good separation. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), is commonly used for the analysis of halogenated aromatic compounds. lcms.cz

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion ([M]⁺) and characteristic fragment ions are detected. The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 276. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Common fragmentation pathways for halogenated benzenes include the loss of the halogen atoms and fragmentation of the aromatic ring. fluorine1.ru Analysis of related compounds like 1,2,4,5-tetrafluorobenzene shows a top peak at m/z 150, corresponding to the tetrafluorobenzene radical cation. nih.gov For this compound, key fragments would likely include the loss of an iodine atom ([M-I]⁺) and subsequent losses of fluorine or CF groups.

Below is a table outlining typical parameters for a GC-MS analysis of a compound like this compound, based on standard methods for similar analytes. lcms.czsemanticscholar.org

ParameterValue
GC System Agilent 8890 GC or similar
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium
Column Flow 1.0 mL/min (Constant Flow)
Oven Program 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 10 min
MS System Quadrupole Time-of-Flight (Q-TOF) or similar
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Mass Range 40-500 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile derivatives or when analyzing complex mixtures that may not be suitable for GC, reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry can be employed. While not the primary method for a volatile compound like this compound, LC-MS is a powerful tool for analyzing products from reactions where it is used as a building block. bldpharm.com

In a typical reverse-phase LC-MS setup, a C18 column would be used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. lcms.cz Detection by MS would likely employ a softer ionization technique than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), although the nonpolar nature of the compound might present ionization challenges with ESI.

The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and quantification of this compound in research samples. mdpi.com

Future Perspectives and Emerging Research Directions

Innovations in Environmentally Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is a primary driver for future research in the synthesis of fluorinated compounds like 1,2,4,5-tetrafluoro-3-iodobenzene. vapourtec.comyoutube.com Traditional fluorination and iodination methods often involve harsh reagents and generate significant waste. numberanalytics.comnumberanalytics.com Emerging research is focused on developing more benign and efficient alternatives.

Key areas of innovation include:

Photocatalytic and Electrochemical Methods : These techniques can replace hazardous reagents by using light or electricity to drive reactions, often under mild conditions. numberanalytics.comnumberanalytics.com They offer pathways to reduce energy consumption and improve selectivity in fluorination processes. numberanalytics.comnumberanalytics.com

Mechanochemistry : Solid-state synthesis through ball milling can eliminate the need for bulk solvents, which are often toxic and difficult to remove. rsc.org This approach presents a rapid and environmentally friendly route for aromatic nucleophilic fluorination reactions. rsc.org

Benign Solvents and Renewable Feedstocks : Research is moving towards replacing volatile organic compounds (VOCs) with safer, bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene. nih.gov The principles of green chemistry also encourage the use of renewable starting materials, reducing reliance on petrochemical sources. youtube.comblazingprojects.com

Catalysis and Energy Efficiency : Developing highly efficient catalysts can minimize waste and allow reactions to proceed at lower temperatures and pressures, significantly reducing the energy footprint of the synthesis. vapourtec.comyoutube.com

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Synthesis Emerging Sustainable Methodologies
Reagents Often harsh and toxic (e.g., HF, F2) numberanalytics.comnumberanalytics.com Benign reagents, photocatalysts, electrodes numberanalytics.com
Solvents High-boiling, toxic organic solvents Safer, bio-based solvents or solvent-free conditions rsc.orgnih.gov
Energy Use Often requires high temperature and pressure Ambient temperature and pressure, driven by light or electricity numberanalytics.comyoutube.com
Waste Significant byproduct and solvent waste Reduced waste through higher atom economy and catalysis vapourtec.comyoutube.com

| Safety | Poses significant handling and environmental risks numberanalytics.com | Inherently safer processes and materials nih.govblazingprojects.com |

Expanding the Scope of Reactivity and Catalytic Applications

The carbon-iodine bond in this compound is a key functional group for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. Future research will likely focus on expanding the portfolio of reactions this compound can undergo, leading to a wider array of complex fluorinated molecules.

Palladium-catalyzed reactions are a cornerstone of this research area. mdpi.commdpi.com The development of advanced catalyst systems enables challenging cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, under milder conditions with broader functional group tolerance. rsc.orgresearchgate.netnih.gov These reactions are pivotal for creating new C-C bonds, linking the tetrafluorophenyl motif to various organic fragments. researchgate.net For instance, the Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for synthesizing conjugated systems and has been applied in radiochemistry. researchgate.net

Future work will likely explore:

Novel palladium, copper, and other transition-metal catalysts that offer higher efficiency and selectivity. numberanalytics.comresearchgate.net

Base-free and additive-free coupling protocols to simplify reaction setups and purification. mdpi.com

The application of these coupling reactions to synthesize precursors for polymers and other functional materials. researchgate.net

Table 2: Potential Catalytic Cross-Coupling Reactions

Reaction Name Coupling Partners Resulting Linkage Potential Application
Suzuki-Miyaura Organoboron compounds mdpi.comrsc.org C-C Synthesis of biaryls, conjugated polymers
Sonogashira Terminal alkynes researchgate.net C-C (alkynyl) Building blocks for pharmaceuticals, organic electronics
Buchwald-Hartwig Amines, amides nih.gov C-N Pharmaceutical synthesis, organic light-emitting diodes (OLEDs)

| Heck | Alkenes | C-C (alkenyl) | Synthesis of substituted styrenes and stilbenes |

Advanced Functional Material Design and Biological Applications

The incorporation of multiple fluorine atoms into an aromatic ring dramatically alters its electronic properties, polarity, and intermolecular interactions. researchgate.net These unique characteristics make this compound an attractive building block for the design of advanced functional materials.

Liquid Crystals : Fluorination plays a critical role in tuning the properties of liquid crystals, such as dielectric anisotropy. beilstein-journals.org The strategic placement of fluorine atoms can induce or enhance mesophase behavior in molecules with relatively simple structures. rsc.orgrsc.org Cruciform-shaped liquid crystals incorporating lateral fluorine substituents have been shown to exhibit wider mesophase temperature ranges. mdpi.com Derivatives of this compound are promising candidates for creating new liquid crystal materials with tailored optical and electronic properties for display technologies. beilstein-journals.orgtcichemicals.com

Polymers : The high thermal and chemical stability conferred by C-F bonds makes fluorinated aromatics ideal monomers for high-performance polymers. researchgate.net Research into polymers derived from tetrafluorinated units could lead to materials with exceptional heat resistance and chemical inertness.

Biological Applications : While research on the direct biological applications of this compound is limited, its derivatives hold potential. Many bioactive molecules, including anticancer drugs, incorporate fluorinated aromatic rings or other functional groups like 1,2,4-triazoles that can be synthesized from such precursors. nih.gov Future research could explore the synthesis of novel pharmaceutical candidates by functionalizing the this compound scaffold.

Table 3: Potential Applications for Derived Materials

Material Class Key Property from Fluorination Potential Application
Liquid Crystals Modified dielectric anisotropy, enhanced mesophase stability rsc.orgbeilstein-journals.orgmdpi.com Advanced displays, smart windows tcichemicals.com
High-Performance Polymers High thermal and chemical stability researchgate.net Aerospace components, chemically resistant coatings
Pharmaceuticals Increased metabolic stability, enhanced binding affinity nih.gov Anticancer agents, anti-inflammatory drugs nih.gov

| Organic Electronics | Lowered orbital energies, electron-accepting character researchgate.net | Electron transport materials in OLEDs and organic photovoltaics |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental synthesis is becoming indispensable for modern chemical research. For a molecule like this compound, this integrated approach can accelerate discovery and provide profound insights into its behavior.

Computational methods, such as Density Functional Theory (DFT), can be used to predict:

Reactivity : Modeling reaction pathways to understand mechanisms and predict the outcomes of cross-coupling reactions.

Spectroscopic Properties : Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Material Properties : Simulating intermolecular interactions to predict the liquid crystalline behavior or electronic properties of materials before their synthesis. rsc.org

This predictive power allows researchers to design more efficient experiments, screen potential candidate molecules for specific applications, and rationalize observed experimental outcomes. For example, understanding how the number and location of fluorine atoms influence the mesogenic properties of tetramethoxytriphenylene derivatives was aided by a combined synthetic and analytical approach, a model for future studies on new materials derived from this compound. rsc.org

Table 4: Synergy of Computational and Experimental Methods

Research Area Experimental Technique Computational Method Combined Goal
Synthesis Catalyst screening, reaction optimization Reaction mechanism and transition state analysis (DFT) Design of more efficient and selective synthetic routes
Material Design Synthesis and characterization of liquid crystals (POM, DSC) Molecular dynamics simulations, property prediction Rational design of functional materials with desired properties rsc.orgbeilstein-journals.org

| Spectroscopy | NMR, IR, X-ray crystallography | Calculation of spectral data and molecular orbitals | Unambiguous structure elucidation and understanding of electronic structure |

Q & A

Q. What are the common synthetic routes for preparing 1,2,4,5-tetrafluoro-3-iodobenzene, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Direct iodination of 1,2,4,5-tetrafluorobenzene using iodinating agents (e.g., ICl, I₂ with oxidizing agents) under controlled temperature (0–25°C) and inert atmosphere is a primary route. Optimization involves:

  • Halogen exchange : Monitoring reaction progress via ¹⁹F NMR to detect intermediates.
  • By-product mitigation : Use of stoichiometric iodine to avoid diiodination (common in polyfluorinated systems).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may require quenching to prevent side reactions.
    Challenges in cross-coupling (e.g., failed Pd-catalyzed reactions with boronic acids ) highlight the need for alternative catalysts or ligand systems.

Q. How is this compound characterized using spectroscopic and crystallographic methods to confirm its structure and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹⁹F NMR : Distinct signals for inequivalent fluorines (δ ≈ −135 to −160 ppm).
    • MS (EI) : Molecular ion peak at m/z 322 (C₆HF₄I⁺) and fragment ions (e.g., loss of I·).
  • Crystallography :
    • Single-crystal X-ray diffraction with SHELX refinement resolves fluorine/iodine positions.
    • Displacement ellipsoid analysis (50% probability level) confirms planarity, as seen in diiodo analogs .

Advanced Research Questions

Q. What challenges arise in employing this compound in palladium-catalyzed cross-coupling reactions, and how can these be methodologically addressed?

Methodological Answer:

  • Challenges :
    • Steric hindrance : Adjacent fluorine substituents reduce accessibility to the Pd center.
    • Electronic effects : Electron-withdrawing fluorines deactivate the C–I bond, slowing oxidative addition.
  • Solutions :
    • Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance catalyst stability.
    • Microwave-assisted heating : Accelerates sluggish reactions (e.g., 100–150°C, 30 min).
    • Alternative catalysts : Ni(0) or Cu(I) systems may bypass Pd limitations .

Q. How does the electronic environment of the iodine atom influence halogen bonding in cocrystal formation compared to diiodinated analogs?

Methodological Answer:

  • σ-Hole analysis : Fluorine’s electron-withdrawing effect enlarges the iodine σ-hole, strengthening N···I interactions (2.8–3.0 Å) .
  • Comparative studies :
    • Diiodo analogs (e.g., 1,2,4,5-Tetrafluoro-3,6-diiodobenzene) exhibit dual σ-holes, enabling 2D networks .
    • Monoiodo derivatives form 1D chains via single N···I bonds, confirmed by charge-density maps .
  • Method : X-ray crystallography with SHELXL refinement and Hirshfeld surface analysis.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in aromatic substitution reactions?

Methodological Answer:

  • Case study : Cross-coupling failures (e.g., with pentafluorophenyl boronic acids ) vs. DFT-predicted feasibility.
  • Strategies :
    • Solvent modeling : Include solvation effects (e.g., SMD model) to refine transition-state barriers.
    • Kinetic profiling : Compare computed activation energies with experimental Arrhenius data.
    • Steric maps : Use Voronoi tessellation to quantify steric clashes in polyfluorinated systems.

Q. How can mechanochemical methods synthesize cocrystals of this compound, and what role does stoichiometry play?

Methodological Answer:

  • Mechanochemical synthesis :
    • Ball milling : Agate jars with 5 mm balls (30 Hz, 30 min) achieve homogeneous mixing .
    • Solvent-free conditions : Minimize iodine sublimation.
  • Stoichiometry :
    • 2:1 (host:guest) ratios favor halogen-bonded networks (e.g., thymine cocrystals ).
    • Phase purity confirmed via PXRD and DSC.

Q. How do fluorine and iodine substituents affect molecular packing in crystallographic studies?

Methodological Answer:

  • Intermolecular interactions :
    • C–H···F : Stabilizes layered packing (≈3.5 Å, θ ≈ 70–90°) .
    • π···π stacking : Diiodo analogs show alternating layers (≈3.6 Å spacing) .
  • Impact of monoiodo substitution : Reduced symmetry disrupts diiodo-like periodicity, favoring slipped stacks. Refinement via SHELXPRO resolves disorder.

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Feasible Synthetic Routes

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1,2,4,5-Tetrafluoro-3-iodobenzene
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Reactant of Route 2
1,2,4,5-Tetrafluoro-3-iodobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.